REACTION_CXSMILES
|
[CH2:1]([O:8][C:9](=[O:19])[CH2:10][CH2:11][CH:12]1[CH2:15][C:14](=[O:16])[C:13]1(Cl)Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CC(O)=O.[Zn]>[CH2:1]([O:8][C:9](=[O:19])[CH2:10][CH2:11][CH:12]1[CH2:13][C:14](=[O:16])[CH2:15]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
11.29 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(CCC1C(C(C1)=O)(Cl)Cl)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
12.26 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 80° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
WAIT
|
Details
|
LCMS analysis after 2 h shows complete
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
consumption of starting material
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to RT
|
Type
|
ADDITION
|
Details
|
diluted with TBME (˜100 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
Heptane (250 ml) was added
|
Type
|
CUSTOM
|
Details
|
to remove most of the acetic acid azeotropically
|
Type
|
ADDITION
|
Details
|
Water (100 ml) was added to the resultant viscous liquid
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (100 ml×2)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with saturated NaHCO3 (100 ml×1), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(CCC1CC(C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |